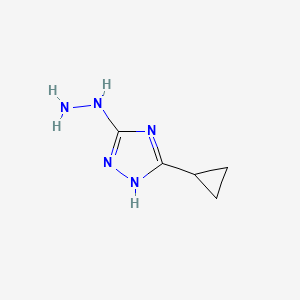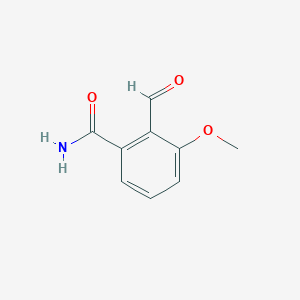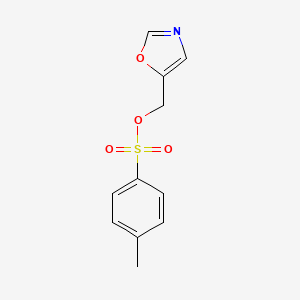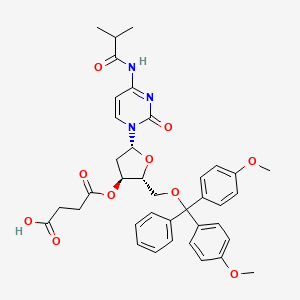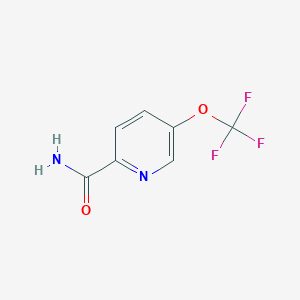
3-Amino-5-chloro-2-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloro-2-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2 It is a halogenated aromatic nitrile, characterized by the presence of amino, chloro, and iodo substituents on a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-2-iodobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method includes the iodination of 3-Amino-5-chlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure the selective introduction of the iodine atom.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, the amino group can be oxidized to a nitro group, or the nitrile group can be reduced to an amine.
Coupling Reactions: The iodo group can undergo palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling, facilitating the formation of carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products: The major products formed from these reactions include substituted benzonitriles, amines, and various aryl or alkyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-5-chloro-2-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2-iodobenzonitrile and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-iodobenzonitrile
- 3-Iodobenzonitrile
- 2-Amino-5-iodobenzonitrile
Comparison: Compared to similar compounds, 3-Amino-5-chloro-2-iodobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. For instance, the presence of both chloro and iodo substituents allows for selective reactions that may not be feasible with other halogenated benzonitriles. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Properties
Molecular Formula |
C7H4ClIN2 |
|---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
3-amino-5-chloro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,11H2 |
InChI Key |
WJCCAMOCKPVRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


